molecular formula C17H18N2O B2582627 (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one CAS No. 478039-40-6

(E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one

Cat. No.: B2582627
CAS No.: 478039-40-6
M. Wt: 266.344
InChI Key: MZEHKCHNLWYNIB-CMDGGOBGSA-N
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Description

(E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one is an organic compound that features a quinoline ring and a piperidine ring connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one typically involves the condensation of 3-quinolinecarboxaldehyde with piperidine and an appropriate ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

(E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the piperidine ring can interact with various proteins, affecting their function. These interactions can lead to the inhibition of specific biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one, but without the piperidine and propenone moieties.

    Piperidine: A simple cyclic amine that forms part of the structure of this compound.

    Chloroquine: A quinoline derivative used as an antimalarial drug, which shares the quinoline ring structure.

Uniqueness

This compound is unique due to its combination of a quinoline ring, a piperidine ring, and a propenone linker. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-1-piperidin-1-yl-3-quinolin-3-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(19-10-4-1-5-11-19)9-8-14-12-15-6-2-3-7-16(15)18-13-14/h2-3,6-9,12-13H,1,4-5,10-11H2/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEHKCHNLWYNIB-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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